molecular formula C17H19N3O2S2 B14761349 CycLuc12

CycLuc12

Cat. No.: B14761349
M. Wt: 361.5 g/mol
InChI Key: KNODTRNYUXCDTA-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CycLuc12 involves the formation of a cyclic structure through a series of chemical reactions. The key steps include the alkylation of an aminoluciferin precursor followed by cyclization to form the cyclic alkylaminoluciferin structure. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings to achieve consistent quality .

Chemical Reactions Analysis

Types of Reactions

CycLuc12 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its function as a luciferase substrate.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized in the presence of oxidizing agents such as hydrogen peroxide or molecular oxygen.

    Reduction: Reducing agents like sodium borohydride can reduce this compound under controlled conditions.

    Substitution: Nucleophilic substitution reactions can occur with this compound, where nucleophiles replace specific functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound typically results in the formation of oxyluciferin, a key intermediate in bioluminescence .

Scientific Research Applications

CycLuc12 has a wide range of applications in scientific research:

Mechanism of Action

CycLuc12 functions as a substrate for firefly luciferase, an enzyme that catalyzes the oxidation of luciferin to produce light. The mechanism involves the binding of this compound to the active site of luciferase, followed by oxidation and the release of light. This bioluminescent reaction is highly sensitive and can be used to detect minute quantities of luciferase .

Comparison with Similar Compounds

Similar Compounds

    D-Luciferin: Another luciferase substrate but with a different structure and lower stability compared to CycLuc12.

    Aminoluciferin: A precursor to this compound, used in similar bioluminescence assays but with different sensitivity and stability profiles.

Uniqueness of this compound

This compound stands out due to its cyclic structure, which provides enhanced stability and sensitivity in bioluminescence assays. This makes it a preferred choice for applications requiring high precision and reliability .

Properties

Molecular Formula

C17H19N3O2S2

Molecular Weight

361.5 g/mol

IUPAC Name

(4S)-2-(5,8,8-trimethyl-6,7-dihydro-[1,3]thiazolo[4,5-g]quinolin-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C17H19N3O2S2/c1-17(2)4-5-20(3)12-7-13-10(6-9(12)17)18-15(24-13)14-19-11(8-23-14)16(21)22/h6-7,11H,4-5,8H2,1-3H3,(H,21,22)/t11-/m1/s1

InChI Key

KNODTRNYUXCDTA-LLVKDONJSA-N

Isomeric SMILES

CC1(CCN(C2=CC3=C(C=C21)N=C(S3)C4=N[C@H](CS4)C(=O)O)C)C

Canonical SMILES

CC1(CCN(C2=CC3=C(C=C21)N=C(S3)C4=NC(CS4)C(=O)O)C)C

Origin of Product

United States

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